molecular formula C18H14Br2FN3O B11112245 2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one

2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11112245
M. Wt: 467.1 g/mol
InChI Key: XSOLIKMXROESHO-UHFFFAOYSA-N
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Description

2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2,4-dibromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the imine linkage: The imine linkage is formed by the condensation of the pyrazolone derivative with 4-fluorobenzylamine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the phenyl rings.

    Reduction: Reduction reactions may target the imine linkage or the bromine substituents.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, pyrazolone derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to pharmacological effects.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or dyes. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone with analgesic and antipyretic effects.

Uniqueness

Compared to these similar compounds, 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of the dibromophenyl and fluorobenzyl groups. These substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14Br2FN3O

Molecular Weight

467.1 g/mol

IUPAC Name

2-(2,4-dibromophenyl)-4-[(4-fluorophenyl)methyliminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H14Br2FN3O/c1-11-15(10-22-9-12-2-5-14(21)6-3-12)18(25)24(23-11)17-7-4-13(19)8-16(17)20/h2-8,10,23H,9H2,1H3

InChI Key

XSOLIKMXROESHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C=NCC3=CC=C(C=C3)F

Origin of Product

United States

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